Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride
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Overview
Description
“Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2243505-44-2 . It has a molecular weight of 223.7 . The IUPAC name for this compound is “methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride” and its InChI code is 1S/C9H17NO3.ClH/c1-9(2)6-10-5-7(13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride derivatives serve as versatile intermediates in organic synthesis. For instance, Pandey et al. (2012) demonstrated the use of a morpholine derivative in the synthesis of valuable heterocyclic building blocks, showcasing its role as a "chemical multitalent" for creating complex molecules like pyrrolidinyl and tetrahydrofuran derivatives Pandey, Gaikwad, & Gadre, 2012.
Antifungal and Antimicrobial Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, optimized by introducing a gem-dimethyl on the morpholin-2-one core, have shown promising antifungal activity against Candida and Aspergillus species, marking them as potential candidates for developing new antifungal therapies Bardiot et al., 2015.
Catalysis and Chemical Transformations
This compound derivatives are used in catalysis and chemical transformations. For example, Moghaddam et al. (2005) developed a mild, one-pot synthesis method for thienylidene compounds using thioacetomorpholides, highlighting the compound's role in facilitating efficient chemical reactions Moghaddam, Boeini, Bagheri, Rüedi, & Linden, 2005.
Enzyme Inhibition Studies
In pharmacological research, derivatives of this compound have been evaluated for enzyme inhibition properties. Shi et al. (2012) synthesized and tested various derivatives for selective cyclooxygenase-2 (COX-2) inhibition, demonstrating their potential as safer alternatives to nonsteroidal anti-inflammatory drugs Shi, Hu, Xu, & Jiang, 2012.
Metabolism and Pharmacokinetics
Research into the metabolism of related compounds provides valuable insights into their pharmacokinetics and potential therapeutic applications. Varynskyi and Kaplaushenko (2020) conducted a study to understand the metabolic pathways of a morpholinium compound, revealing the structure of its main metabolite through chromatography and mass spectrometry Varynskyi & Kaplaushenko, 2020.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely to minimize risks.
properties
IUPAC Name |
methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-5-7(13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQQJWYKAVFNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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